3-Isobutyl-2(1h)-pyrazinon

Overview

Description

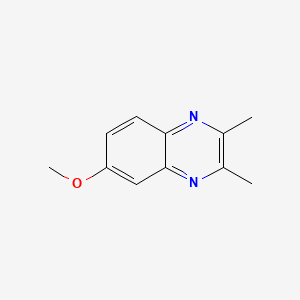

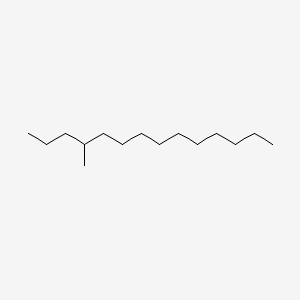

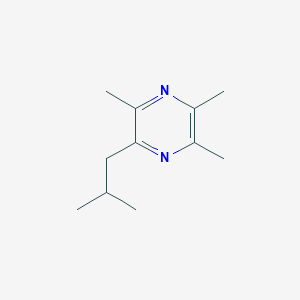

3-Isobutyl-2-methoxypyrazine (also known as 2-Isobutyl-3-methoxypyrazine or Grindstaff pyrazine) is a methoxypyrazine . It is very similar to isopropyl methoxy pyrazine, except that the alkyl side-group contains an isobutyl group attached to the carbon alpha to the methoxy sidegroup instead of an isopropyl side-group at that same carbon position . This compound belongs to the class of organic compounds known as methoxypyrazines, which are pyrazines containing a methoxyl group attached to the pyrazine ring .

Synthesis Analysis

The metabolic pathway of 3-alkyl-2-methoxypyrazines (MPs) in grape remains largely unclear except for the final step . In a study, the 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP), which is proposed as the key intermediate of 3-isobutyl-2-methoxypyrazine (IBMP) biosynthesis, was incorporated into Cabernet Sauvignon clusters in situ using a soaking method . The IBMP concentration of grape treated with DCIP was significantly increased at maturity in both years .

Molecular Structure Analysis

The molecular formula of 3-Isobutyl-2-methoxypyrazine is C9H14N2O . The molecular weight is 166.22 g/mol .

Chemical Reactions Analysis

The biosynthesis of 3-isobutyl-2-methoxypyrazine (IBMP) involves several steps. It is synthesized by an O-methyltransferase, via a methylation step, from a non-volatile precursor, 3-isobutyl-2-hydroxypyrazine (IBHP) . The relative expression levels of VvOMT1 and VvOMT3 in berry skin were positively correlated with the IBMP accumulation .

Physical And Chemical Properties Analysis

3-Isobutyl-2-methoxypyrazine is a liquid . The experimental boiling point is 60 °C / 2 mm Hg (245.7757 °C / 760 mmHg) .

Scientific Research Applications

Elimination from Wine

3-Isobutyl-2-methoxypyrazine (IBMP), a variant of 3-Isobutyl-2(1h)-pyrazinon, is the most prevalent grape-derived methoxypyrazine. It can contribute green bell pepper, vegetative, and herbaceous aromas and flavors to wines . However, at elevated concentrations, this potent odorant may mask desirable fruity and floral aromas in wine and may be considered as a fault . A new remediation method for wines with elevated IBMP levels has been trialed using magnetic polymers . These polymers, prepared in the same way as ordinary polymers but with the incorporation of iron oxide nanoparticles as magnetic substrates, were found to have removed over 40% of the IBMP present in spiked model wine and white wine within ten minutes .

Modification through Blending Technique

Sensory interactions exist between 3-alkyl-2-methoxypyrazines and various volatiles in wines . In a study, the binary blending of Cabernet Franc wines containing high levels of MPs and three monovarietal red wines with two proportions was conducted after fermentation . Results showed blending wines exhibited lower intensity of ‘green pepper’, especially CFC samples blended by Cabernet Sauvignon wines with an even higher concentration of 3-isobutyl-2-methoxypyrazine (IBMP) . This blending technique provides a scientific theory on sensory modification of IBMP .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 3-Isobutyl-2(1h)-pyrazinon, also known as 2-Isobutyl-3-methoxypyrazine, is Epididymal-specific lipocalin-9 . This protein is involved in the transport of small hydrophobic molecules such as steroids, retinoids, and lipids.

Mode of Action

It is known to interact with its target, epididymal-specific lipocalin-9

Biochemical Pathways

It is known that the compound is a methoxypyrazine, a class of compounds that contain a methoxyl group attached to the pyrazine ring . Methoxypyrazines are known to contribute to the aroma of several plant-based foods .

Result of Action

It is known to have a powerful scent and is often used in fragrances and cleaners . It is also a contributor to the aroma of several plant-based foods .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Isobutyl-2(1h)-pyrazinon. For instance, it has been noted that the compound is produced by some plants and is also seen to be produced in some forms of blue-green algae . .

properties

IUPAC Name |

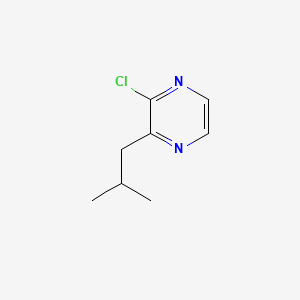

3-(2-methylpropyl)-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)5-7-8(11)10-4-3-9-7/h3-4,6H,5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLZGLIOVZJBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

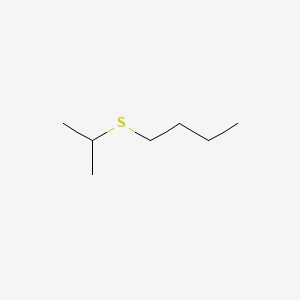

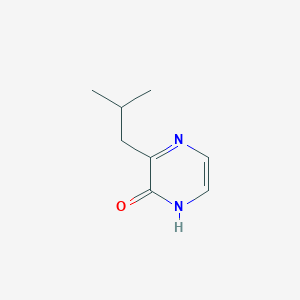

CC(C)CC1=NC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341492 | |

| Record name | 3-isobutyl-2(1h)-pyrazinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isobutyl-2(1h)-pyrazinon | |

CAS RN |

25680-53-9 | |

| Record name | 3-isobutyl-2(1h)-pyrazinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, n-(3-nitro[1,1'-biphenyl]-4-yl)-](/img/structure/B1606782.png)